molecular formula C20H16O2 B10840403 1-Methoxy-6-phenyl-6H-benzo[c]chromene

1-Methoxy-6-phenyl-6H-benzo[c]chromene

Cat. No.: B10840403
M. Wt: 288.3 g/mol
InChI Key: SZYXTCHBPGBQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-6-phenyl-6H-benzo[c]chromene is a heterocyclic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a fused benzene and chromene ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Methoxy-6-phenyl-6H-benzo[c]chromene can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by oxidative aromatization. This method starts with the reaction of 3-vinyl-2H-chromenes with methyl propiolate, leading to the formation of a cyclohexadiene intermediate. This intermediate is then oxidized to yield the final benzochromene product .

Another method involves the use of visible light-mediated intramolecular direct C-H arylation. In this approach, (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers are used as starting materials. The reaction is carried out in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) under blue light-emitting diodes (LEDs) at room temperature .

Chemical Reactions Analysis

1-Methoxy-6-phenyl-6H-benzo[c]chromene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methoxy-6-phenyl-6H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress . Detailed mechanistic studies have shown that the compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-Methoxy-6-phenyl-6H-benzo[c]chromene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-methoxy-6-phenyl-6H-benzo[c]chromene

InChI

InChI=1S/C20H16O2/c1-21-17-12-7-13-18-19(17)15-10-5-6-11-16(15)20(22-18)14-8-3-2-4-9-14/h2-13,20H,1H3

InChI Key

SZYXTCHBPGBQPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3C(O2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.